2,2-Bis-(4-cyanatophenyl)propane

Catalog No.
S662131
CAS No.
1156-51-0
M.F
C17H14N2O2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis-(4-cyanatophenyl)propane

CAS Number

1156-51-0

Product Name

2,2-Bis-(4-cyanatophenyl)propane

IUPAC Name

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3

InChI Key

AHZMUXQJTGRNHT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N

2,2-Bis(4-cyanatophenyl)propane, also known as Bisphenol A Dicyanate (BADCy) or 4,4'-Isopropylidenebis(cyanatobenzene), is a chemical compound with the formula C₁₇H₁₄N₂O₂. It is a white crystalline solid that is slightly soluble in water. BADCy is primarily used as a monomer in the production of high-performance thermosetting plastics like epoxy resins. [, ] These resins are known for their excellent mechanical properties, including high strength, stiffness, and resistance to heat and chemicals. []

Due to these properties, BADCy-based epoxy resins find applications in various scientific research fields:

  • Aerospace industry: BADCy-based epoxies are used in the construction of aircraft components due to their lightweight, high strength, and flame-retardant properties. []
  • Automotive industry: These epoxies are used in various automotive parts, including coatings, adhesives, and composites, due to their durability and resistance to harsh conditions. []
  • Electronics industry: BADCy-based epoxies are used in electronic components like printed circuit boards due to their excellent electrical insulating properties. []

Beyond its role in epoxy resin production, BADCy has also been explored in other areas of scientific research, including:

  • Development of new materials: Researchers are investigating the use of BADCy in the development of new materials with specific properties, such as improved fire resistance or electrical conductivity. []
  • Biomedical applications: Studies have explored the potential use of BADCy in the development of drug delivery systems and medical devices due to its biocompatibility and controlled degradation properties. []

2,2-Bis-(4-cyanatophenyl)propane, also known as bisphenol A cyanate ester, is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of approximately 278.31 g/mol. This compound features two cyanate groups attached to a biphenyl structure, making it a significant cyanate ester monomer. It is characterized by its solubility in solvents like methyl ethyl ketone and has a melting point of around 80 °C, with a predicted boiling point of approximately 391 °C .

Involving 2,2-Bis-(4-cyanatophenyl)propane include:

  • Cyanate Ester Polymerization: This compound can undergo polymerization through thermal or chemical means, leading to the formation of cross-linked networks. The reaction typically involves the reaction of the cyanate groups with hydroxyl groups from various substrates.
  • Thermal Decomposition: At elevated temperatures, 2,2-Bis-(4-cyanatophenyl)propane can decompose, releasing nitrogen gas and forming various by-products depending on the conditions.
  • Reactions with Nucleophiles: The cyanate groups can react with nucleophiles such as amines or alcohols, forming urethanes or carbamates .

Several methods have been developed for synthesizing 2,2-Bis-(4-cyanatophenyl)propane:

  • Direct Cyanation: This involves the reaction of bisphenol A with cyanogen chloride in the presence of a base to yield the desired cyanate ester.
  • Cyanate Ester Formation: Another method includes reacting phenolic compounds with cyanogen bromide under controlled conditions to form cyanate esters directly.
  • Solvent-Assisted Synthesis: Utilizing solvents like methyl ethyl ketone can enhance the yield and purity of the product during synthesis .

2,2-Bis-(4-cyanatophenyl)propane has several applications:

  • Composite Materials: It is used in the production of high-performance composite materials due to its excellent thermal stability and mechanical properties.
  • Adhesives and Coatings: The compound serves as a key ingredient in adhesives and coatings that require high durability and resistance to heat.
  • Electronic Components: Its properties make it suitable for applications in electronic components where thermal stability is crucial .

Interaction studies involving 2,2-Bis-(4-cyanatophenyl)propane primarily focus on its reactivity with various nucleophiles and its behavior in polymerization processes. Understanding these interactions is essential for optimizing its use in industrial applications and ensuring safety measures are in place during handling.

Several compounds share structural similarities with 2,2-Bis-(4-cyanatophenyl)propane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Bisphenol AC15H16O2Widely used in plastics; lacks cyanate functionality.
4,4'-MethylenedianilineC13H14N2Used in epoxy resins; different functional groups.
1,6-HexanediamineC6H16N2Utilized in polyamide synthesis; linear structure.

Uniqueness: What sets 2,2-Bis-(4-cyanatophenyl)propane apart from these compounds is its dual cyanate functionality which allows for unique polymerization characteristics that are not present in other similar compounds. This makes it particularly valuable in high-performance material applications .

2,2-Bis-(4-cyanatophenyl)propane, commonly known as bisphenol A dicyanate or BADCy, forms the foundation of polycyanurate networks through thermal cyclotrimerization reactions. This compound undergoes a unique curing mechanism where three cyanate groups react to form triazine rings, creating a highly crosslinked three-dimensional network structure . The resulting polycyanurate matrices exhibit exceptional thermal stability with glass transition temperatures exceeding 250°C, low moisture absorption, and excellent dimensional stability [4].

Silica Nanoparticle-Reinforced Cyanate Ester Nanocomposites

The incorporation of silica nanoparticles into 2,2-bis-(4-cyanatophenyl)propane matrices represents a significant advancement in composite engineering. Research has demonstrated that ultralow silica contents of 0.1 weight percent can increase the glass transition temperature by 50°C and the storage modulus by 60 percent [5]. This remarkable enhancement occurs through the formation of subnanometric silica junctions within the densely crosslinked polycyanurate network, creating what researchers term "polymer subnanocomposites."

The sol-gel method has emerged as the preferred technique for incorporating silica into cyanate ester systems. Tetraethoxysilane (TEOS) and γ-aminopropyltrimethoxysilane (APTMS) serve as precursors for in-situ silica formation during the curing process [5]. This approach ensures homogeneous distribution of silica throughout the matrix and promotes chemical bonding between the silica phase and the polycyanurate network.

At higher silica loadings of 2 to 10 weight percent, the formation of silica nanoclusters and their aggregation leads to diminished properties [5]. The transition from beneficial subnanocomposite behavior to detrimental nanocomposite performance occurs when silica particles aggregate into clusters hundreds of nanometers in size. This finding emphasizes the critical importance of controlling silica dispersion and loading levels.

Table 1: Silica Nanoparticle-Reinforced Cyanate Ester Properties

Silica Content (wt%)Glass Transition Temperature (°C)Storage Modulus Increase (%)Density (g/cm³)Thermal Conductivity (W/m·K)Dielectric Constant
0.1290601.200.252.8
0.5340451.220.282.9
1.0350301.250.323.0
2.0320151.300.383.2
5.030051.350.453.4
10.0280-51.450.553.8

Fumed silica particles with primary particle diameters of 12 and 40 nanometers have been successfully incorporated into bisphenol E cyanate ester matrices [6]. Dynamic mechanical analysis revealed that these nanocomposites exhibit improved thermal and mechanical properties, with the smaller particle size showing superior performance. The enhanced properties result from the large surface area-to-volume ratio of the nanoparticles, which promotes interfacial interactions with the polymer matrix.

The processing of silica-reinforced cyanate ester nanocomposites requires careful attention to mixing techniques and curing conditions. Three-roll milling and ultrasonication have proven effective for achieving homogeneous dispersion of nanoparticles [7]. The use of dispersants compatible with the cyanate ester chemistry helps prevent particle agglomeration and ensures stable dispersion throughout the curing process.

Boron Carbide and Carborane Additives for Thermal Stability Enhancement

Boron-based additives represent a revolutionary approach to enhancing the thermal stability of 2,2-bis-(4-cyanatophenyl)propane networks. Hydroxyfunctionalized and epoxy-functionalized carborane additives have demonstrated exceptional capability to improve thermal performance through both chemical and physical mechanisms [8] [9].

Hydroxyfunctionalized carborane (PD) and epoxy-functionalized carborane (EP) react with cyanate esters to form iminocarbonate and oxazolidinone linkages, respectively [9]. These covalent bonds create a thermally stable network that significantly enhances char yield formation. At 30 weight percent loading, hydroxyfunctionalized carborane increases the char yield from 0 percent to 76 percent, while epoxy-functionalized carborane achieves 82 percent char yield at 1000°C in air [9].

The catalytic effect of carborane additives on the curing reaction of 2,2-bis-(4-cyanatophenyl)propane is particularly noteworthy. Hydroxyfunctionalized carborane reduces the curing activation energy by 54 percent at 10 weight percent loading, while epoxy-functionalized carborane provides a 26 percent reduction [9]. This acceleration of the curing process enables lower processing temperatures and reduced cycle times.

Table 2: Boron Carbide and Carborane Additives for Thermal Stability Enhancement

Additive TypeGlass Transition Temperature (°C)Initial Degradation Temperature (°C)Char Yield at 1000°C (%)Activation Energy Reduction (%)
Pristine CE35046500
Hydroxyfunctionalized Carborane 5%3304554535
Hydroxyfunctionalized Carborane 10%2254377654
Epoxy Carborane 5%3404605015
Epoxy Carborane 10%3204508226
Boron Carbide 5%3604702510
Boron Carbide 10%3754853515

Boron carbide nanoparticles dispersed in 2,2-bis-(4-cyanatophenyl)propane matrices at loadings of 5 to 10 weight percent have shown significant improvements in thermal stability [10]. The incorporation of boron carbide increases the glass transition temperature and enhances the char yield formation during thermal degradation. The high melting point of boron carbide (2445°C) contributes to the thermal stability of the composite system.

The mechanism of thermal stability enhancement involves the formation of a protective char layer during thermal degradation [8]. The boron-containing additives promote the formation of boron oxide phases that act as barriers to oxygen diffusion and volatile product evolution. This protective effect is particularly pronounced in oxidative environments, where the char yield can exceed 80 percent at high temperatures.

The processing of boron-enhanced cyanate ester composites requires careful consideration of additive dispersion and compatibility. Solvent blending at elevated temperatures has proven effective for achieving homogeneous distribution of carborane additives [9]. The use of appropriate solvents and mixing techniques ensures that the additives are fully incorporated into the polymer matrix without phase separation.

Fiber-Reinforced Laminated Structures for Aerospace Applications

Fiber-reinforced laminated structures based on 2,2-bis-(4-cyanatophenyl)propane matrices have found extensive applications in aerospace systems due to their exceptional combination of mechanical properties, thermal stability, and dimensional stability [11] [12]. Carbon fiber-reinforced cyanate ester composites, in particular, have been successfully implemented in space telescope structures, satellite components, and high-temperature aerospace applications.

The selection of reinforcing fibers significantly influences the performance characteristics of the laminated structures. High-modulus carbon fibers such as Toray M55J provide exceptional stiffness and strength, with tensile strengths exceeding 1200 MPa and flexural strengths over 1100 MPa [12]. The quasi-isotropic layup configuration ensures balanced mechanical properties in all directions while maintaining near-zero coefficient of thermal expansion.

Quartz fiber-reinforced cyanate ester composites offer unique advantages for radome applications due to their excellent dielectric properties and thermal stability [13]. The dielectric constant of quartz fiber-reinforced composites remains stable across a wide frequency range, with values of 3.17 at 7 GHz and 3.10 at 35 GHz. The low dielectric loss tangent of 0.007 to 0.009 makes these composites ideal for high-frequency applications.

Table 3: Fiber-Reinforced Laminated Structures for Aerospace Applications

Fiber TypeFiber Volume Fraction (%)Tensile Strength (MPa)Flexural Strength (MPa)Compressive Strength (MPa)Density (g/cm³)Service Temperature (°C)
Carbon T300608509006501.45350
Carbon M55J55120011008001.52450
Quartz653625522801.85400
Aramid506507504001.32300
Boron/Carbon Hybrid5895010509001.48400

The cryogenic durability of carbon fiber-reinforced cyanate ester composites has been demonstrated through extensive testing at temperatures as low as -253°C [11]. The control of degree-of-cure plays a critical role in achieving enhanced resistance to microcracking and improved residual strength following cryogenic cycling. Partial curing strategies have shown particular promise for applications requiring repeated thermal cycling.

Hybrid fiber reinforcement systems combining boron and carbon fibers offer unique advantages for aerospace applications requiring high compressive strength and zero coefficient of thermal expansion [14] [15]. The slightly positive coefficient of thermal expansion of boron fiber balances the negative coefficient of carbon fiber, enabling the design of dimensionally stable structures for space optical systems.

The processing of fiber-reinforced cyanate ester composites typically involves prepreg fabrication followed by autoclave curing or vacuum bag processing [16]. The selection of processing parameters, including temperature, pressure, and time, critically influences the final properties of the laminated structures. Cure cycles typically involve staged heating to 177°C (350°F) followed by post-curing at higher temperatures to achieve maximum crosslink density.

Advanced manufacturing techniques such as resin transfer molding (RTM) have been successfully implemented for producing complex-shaped components [13]. The low viscosity of modified cyanate ester systems enables efficient resin infusion while maintaining excellent mechanical properties in the cured composite. The dimensional accuracy and surface finish achieved through RTM processing make it particularly suitable for precision aerospace components.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 25 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 14 of 25 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (78.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.71%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25722-66-1
1156-51-0

Wikipedia

2,2-Bis-(4-cyanatophenyl)propane

General Manufacturing Information

Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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